molecular formula C19H21D3N2·HCl B602475 Imipramine-d3 CAS No. 112898-42-7

Imipramine-d3

Cat. No. B602475
M. Wt: 319.89
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Imipramine-d3 is a tricyclic antidepressant drug that is used for the treatment of depression, anxiety, and other mental disorders. It is a deuterated form of imipramine, which means that three hydrogen atoms in the molecule have been replaced with deuterium atoms. This modification enhances the stability of the drug and improves its pharmacokinetic properties. In

Scientific Research Applications

  • Inhibition of Adipogenic Differentiation : Imipramine has been found to inhibit adipogenic differentiation in both 3T3-L1 preadipocytes and mouse marrow stromal cells. This effect is accompanied by down-regulation of the early adipogenic transcription factor, PPARγ2, and may have clinical implications beyond its antidepressant effects (Li et al., 2012).

  • Role in Dopamine Receptor Function : Research has suggested that D1 dopamine receptors play a crucial role in mediating the antidepressant effect of imipramine. This points to the importance of the dopaminergic system in the drug's mechanism of action (Gambarana et al., 1995).

  • Effects on Potassium Channels in Cardiac Myocytes : Imipramine has been shown to block rapidly activating and delay slowly activating K+ current activation in guinea pig ventricular myocytes. This finding highlights its potential antiarrhythmic effects, similar to those of quinidine (Valenzuela et al., 1994).

  • Antidepressant and Anxiolytic Effects via Dopamine Receptors : Cariprazine, a D3-preferring dopamine D2/D3 receptor partial agonist, exhibits significant antianhedonic-like and anxiolytic-like effects in chronic stress models. These effects are comparable to those of imipramine, pointing to the role of dopamine D3 receptors in the drug's antidepressant-like activity (Durić et al., 2017).

  • Impact on Corticotropin-Releasing Hormone and Tyrosine Hydroxylase Gene Expression : Long-term administration of imipramine has been found to alter corticotropin-releasing hormone and tyrosine hydroxylase gene expression in the rat brain. This suggests its role in modulating neurochemical pathways associated with major depression (Brady et al., 1991).

  • Enhancement of Antidepressant Activity by Thyroid Hormone : A study has shown that patients with retarded depression responded better to imipramine when treated concurrently with L-triiodothyronine (T3), indicating a synergistic effect between imipramine and thyroid hormone (Prange et al., 1969).

properties

IUPAC Name

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methyl-N-(trideuteriomethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCGWQEUPMDMJNV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imipramine-d3

CAS RN

65100-48-3
Record name Imipramine-D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065100483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IMIPRAMINE-D3
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGL972JTP6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
JEM Juenke, PI Brown, FM Urry, KL Johnson-Davis… - Clinica Chimica …, 2013 - Elsevier
… standard (0.12 ng/μL Imipramine-D3) was added to each tube. … –MS/MS to detect imipramine D3 at transition 284.25 > 89.10… are also monitored for imipramine D3 at 284.25 > 193.10, …
Number of citations: 24 www.sciencedirect.com
IW Taylor, C Ioannides, P Sacra, JC Turner… - Biochemical …, 1983 - Elsevier
… Imipramine-d3 was synthesized by the method of Shaw and … to dryness to leave a residue of imipramine-d3. Imipramine-d4 was … The yields were 46, 56 and 34% for imipramine-d3, …
Number of citations: 17 www.sciencedirect.com
CA Crutchfield, AR Breaud, WA Clarke - Clinical Applications of Mass …, 2016 - Springer
… of each TCA were quantified by a calibration curve relating the peak area ratio of each TCA analyte to a deuterated internal standard (amitriptyline-D3, desipramine-D3, imipramine-D3, …
Number of citations: 1 link.springer.com
GJ Shaw, SP Markey - Journal of Labelled Compounds and …, 1977 - Wiley Online Library
Desipramine‐d 3 (5‐[3‐(methyl‐d 3 ‐amino)propyl]‐10,11‐dihydro‐5H‐dibenz[b,f]azepine), imipramine‐d 3 (5‐[3‐methylmethyl‐d 3 ‐amino)propyl]‐10,11‐dihydro‐5H‐dibenz[b,f]…
EC Strickland, GL McIntire… - LCGC …, 2016 - chromatographyonline.com
… Imipramine-D3 was used as the internal standard for all TCAs except clomipramine, which required clomipramine-D3. Data for the limits, linearity, and carryover validation can be seen …
Number of citations: 3 www.chromatographyonline.com
F Shahhoseini, A Azizi, CS Bottaro - Analytica Chimica Acta, 2022 - Elsevier
… of introducing a single deuterated internal standard (imipramine-D3) either prior to (%RSDs … method validation using spiking the deuterated surrogate (imipramine-D3) into the samples. …
Number of citations: 2 www.sciencedirect.com
DS Domingues, ID de Souza, MEC Queiroz - Journal of Chromatography B, 2015 - Elsevier
This study reports on the development of a rapid, selective, and sensitive column-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to analyze sixteen …
Number of citations: 36 www.sciencedirect.com
U Gutteck, KM Rentsch - 2003 - degruyter.com
… In analytical system 1, 25 µl of internal standard imipramine-d3 (10 ng/µl) was added and the drugs were extracted with 5 ml n-hexane/ dichloromethane (4:1 v/v) on a horizontal shaker (…
Number of citations: 87 www.degruyter.com
S Baba, T Furuta, Y Sasaki… - Journal of Labelled …, 1985 - Wiley Online Library
… even three deuterium atoms per molecule (imipramine-d3) may be insufficient. … The corresponding ion due to the loss of one deuterium atom from imipramine-d3, (M+3-2)+ would …
H Zhang, K Heinig, J Henion - Journal of Mass Spectrometry, 2000 - Wiley Online Library
The quantitative determination and accurate mass measurement of five tricyclic amine pharmaceutical drugs (doxepin, desipramine, imipramine, amitriptyline and trimipramine) fortified …

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